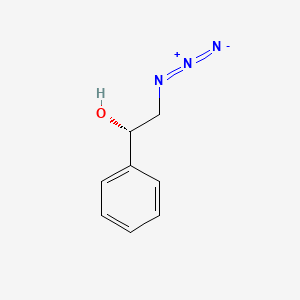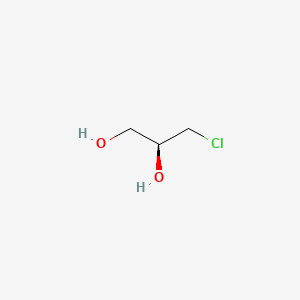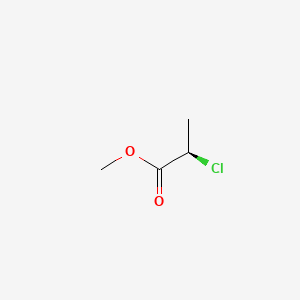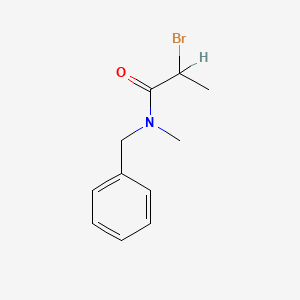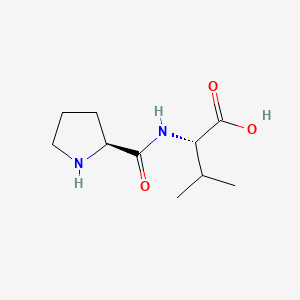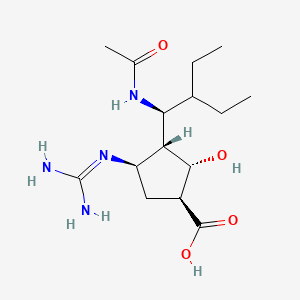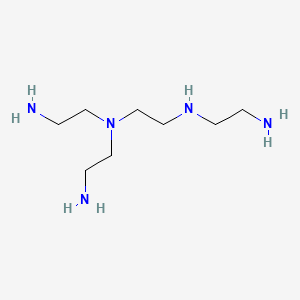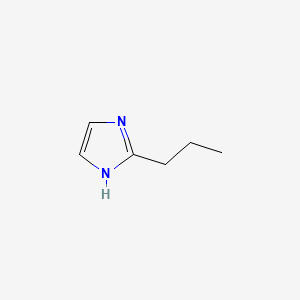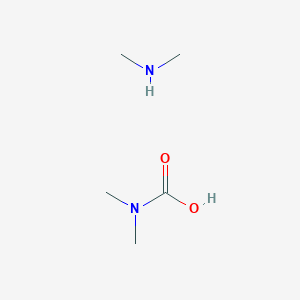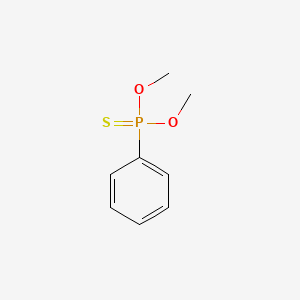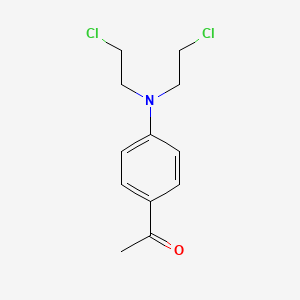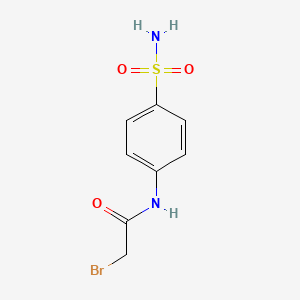
2-Bromo-n-(4-sulfamoylphenyl)acetamide
Übersicht
Beschreibung
2-Bromo-n-(4-sulfamoylphenyl)acetamide (2-BNSPA) is a small organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 276.2 g/mol and a melting point of 165-167°C. 2-BNSPA has been used in a variety of laboratory experiments, including as a reagent in organic synthesis and as an inhibitor in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Heterocyclic Compounds
The compound 2-Bromo-n-(4-sulfamoylphenyl)acetamide serves as a key building block for synthesizing various polyfunctionalized heterocyclic compounds. It demonstrates versatility in its reactions, enabling the creation of a wide range of heterocyclic structures (Gouda, 2014).
Antimicrobial Applications
Research has shown that derivatives of 2-Bromo-n-(4-sulfamoylphenyl)acetamide exhibit antimicrobial properties. This makes them promising candidates for developing new antimicrobial agents, particularly in creating heterocyclic compounds incorporating the sulfamoyl moiety (Darwish et al., 2014).
Halogenation Studies
The compound's reactivity with halogens, such as bromine and chlorine, has been studied. These reactions lead to the formation of various halogenated derivatives, which are valuable in different chemical syntheses (Jordan & Markwell, 1978).
Microwave-Assisted Synthesis
Microwave-assisted synthesis using derivatives of 2-Bromo-n-(4-sulfamoylphenyl)acetamide has been explored. This method demonstrates an efficient way to create new compounds, which have potential applications in antimicrobial treatments (Ghazzali et al., 2012).
Synthesis of Novel Sulfonamide Derivatives
The compound has been used in synthesizing new sulfonamide derivatives with various applications, including antimicrobial activity and potential therapeutic uses (Fahim & Ismael, 2019).
Cytotoxic Activity in Cancer Research
Some novel sulfonamide derivatives of 2-Bromo-n-(4-sulfamoylphenyl)acetamide have shown promising results in cytotoxic activity against cancer cell lines, opening avenues in cancer research and therapy (Ghorab et al., 2015).
Preparation of Functionalized Sulfones
Its derivatives are used in the preparation of α,α-difluoromethylene functionalized sulfones, which have significant implications in various chemical processes (Yang & Burton, 1992).
Schiff Bases and Thiazolidinone Derivatives
Derivatives of 2-Bromo-n-(4-sulfamoylphenyl)acetamide are utilized in synthesizing Schiff bases and thiazolidinone derivatives, which have notable antimicrobial activities (Fuloria et al., 2014).
Eigenschaften
IUPAC Name |
2-bromo-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNKNTMOKKSWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277044 | |
| Record name | 2-bromo-n-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(4-sulfamoylphenyl)acetamide | |
CAS RN |
5332-70-7 | |
| Record name | NSC549 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-n-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




